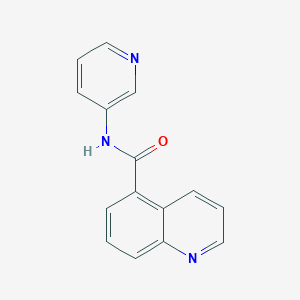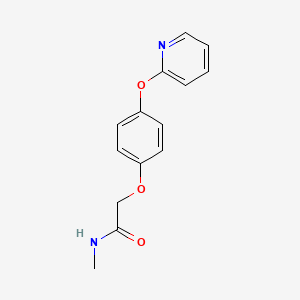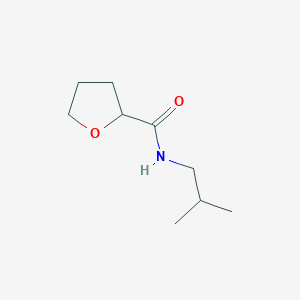![molecular formula C15H22N4O2 B7540117 Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CTMP is a piperazine derivative that has been shown to exhibit potent inhibitory effects on various enzymes and receptors in the body, making it a promising candidate for the development of new drugs and therapies. In
作用機序
The mechanism of action of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of phosphodiesterase, an enzyme that plays a key role in the regulation of cellular signaling pathways. By inhibiting phosphodiesterase, this compound may be able to modulate cellular signaling pathways and potentially treat a range of medical conditions.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in the body. In particular, it has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This suggests that this compound may have potential applications in the treatment of neurological disorders such as depression and anxiety.
実験室実験の利点と制限
One of the main advantages of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone for lab experiments is its potent inhibitory effects on various enzymes and receptors in the body. This makes it a promising candidate for the development of new drugs and therapies for a range of medical conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone. One area of research could be the development of new drugs and therapies based on this compound's inhibitory effects on various enzymes and receptors in the body. Another area of research could be the investigation of this compound's effects on cellular signaling pathways and the development of new drugs and therapies that target these pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various medical conditions.
合成法
The synthesis of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone involves a series of chemical reactions that result in the creation of a cyclopropyl-substituted piperazine derivative. The first step in the synthesis process involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperazine to form the intermediate compound, which is subsequently treated with cyclopropylcarbonyl chloride to yield the final product, this compound.
科学的研究の応用
Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase, adenosine deaminase, and monoamine oxidase. These inhibitory effects make it a promising candidate for the development of new drugs and therapies for a range of medical conditions, including cancer, cardiovascular disease, and neurological disorders.
特性
IUPAC Name |
cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-13(11(2)17(3)16-10)15(21)19-8-6-18(7-9-19)14(20)12-4-5-12/h12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYLNFATLSAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)




